4-Cyano-2,6-dimethylbenzoic acid
Description
Overview of Benzoic Acid Derivatives in Contemporary Chemical Research
Benzoic acid and its derivatives are a cornerstone of modern chemical research, serving as versatile building blocks for the synthesis of a wide array of organic compounds. nih.govijcrt.org These compounds are not only prevalent in natural products but are also fundamental precursors in the industrial production of various substances. ijcrt.org Their utility spans across numerous fields, including the development of pharmaceuticals, agrochemicals, dyes, and food preservatives. researchgate.netresearchgate.net The reactivity of the carboxylic acid group, coupled with the diverse functionalities that can be introduced onto the benzene (B151609) ring, allows for the fine-tuning of their chemical and physical properties. researchgate.net Researchers are actively exploring benzoic acid derivatives for their potential in creating novel materials and for their biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. nih.govijcrt.orgresearchgate.net The study of these derivatives often involves understanding how different substituents on the aromatic ring influence their acidity, reactivity, and ultimately, their function. researchgate.netlibretexts.org
Rationale for Investigating 4-Cyano-2,6-dimethylbenzoic Acid: Unique Structural and Electronic Features
The investigation into this compound is driven by its distinct structural and electronic characteristics. The presence of a cyano (-CN) group at the para-position and two methyl (-CH₃) groups at the ortho-positions relative to the carboxylic acid group creates a molecule with a unique interplay of electronic and steric effects.
The cyano group is a strong electron-withdrawing group, which significantly influences the electronic properties of the benzene ring and the acidity of the carboxylic acid. libretexts.orgwikipedia.org This electron-withdrawing nature can enhance the compound's ability to participate in certain reactions and can be exploited in the design of materials with specific electronic properties, such as those used in dye-sensitized solar cells. researchgate.netresearchgate.net
Simultaneously, the two methyl groups at the 2 and 6 positions introduce steric hindrance around the carboxylic acid group. This "ortho-effect" can impact the planarity of the molecule and the reactivity of the carboxyl group. acs.orgtorvergata.it This steric crowding can also be advantageous in certain applications, for instance, by preventing undesirable intermolecular interactions or by directing the self-assembly of molecules in the formation of materials like metal-organic frameworks (MOFs). smolecule.com The combination of these features makes this compound a compelling target for research aimed at understanding structure-property relationships and developing new functional molecules.
Historical Context of Related Cyano and Dimethyl Substituted Benzoic Acids in Organic Chemistry
The study of substituted benzoic acids has a rich history in organic chemistry, dating back to the foundational work on structure-activity relationships. By the mid-1930s, it was well-established that the nature and position of substituents on the benzene ring had a predictable effect on the acidity of the carboxylic acid group. lehigh.edu This understanding was formalized by Louis Plack Hammett in 1937 through the development of the Hammett equation, which quantitatively relates reaction rates and equilibrium constants for reactions involving substituted benzoic acids. wikipedia.org
Cyano-substituted benzoic acids, in particular, have been of interest due to the strong electron-withdrawing nature of the cyano group. libretexts.orgwikipedia.org Research into these compounds has contributed significantly to the understanding of electronic effects in organic molecules. Similarly, dimethyl-substituted benzoic acids have been instrumental in studying steric effects, such as the "buttressing effect" and steric hindrance to resonance. acs.org For instance, the study of 2,6-dimethylbenzoic acid has been crucial in understanding the "ortho-effect" on acidity. torvergata.it The synthesis and study of compounds combining both cyano and dimethyl substituents, like this compound, represent a logical progression in this field, allowing for the exploration of the interplay between these distinct electronic and steric influences.
Scope and Objectives of Academic Research on this compound
Academic research on this compound is multifaceted, with objectives spanning fundamental understanding to practical applications. A primary goal is to elucidate the precise impact of the unique substitution pattern on the compound's chemical and physical properties. This includes detailed studies of its reactivity, acidity, and spectroscopic characteristics.
A significant area of investigation is its use as a building block or catalyst in the synthesis of more complex molecules and materials. For example, it has been explored as a catalyst in the formation of covalent organic frameworks (COFs), where the cyano group was found to influence the size of the resulting crystallites. researchgate.net Another key objective is to explore its potential in materials science, particularly in the development of functional materials like dye-sensitized solar cells and metal-organic frameworks (MOFs). researchgate.netsmolecule.com In the context of MOFs, the steric hindrance provided by the methyl groups can be leveraged to control the framework's structure and prevent interpenetration. smolecule.com Furthermore, theoretical studies, often employing Density Functional Theory (DFT), are a crucial component of the research, aiming to model and predict the compound's geometric, electronic, and photophysical properties. researchgate.netscispace.com
Structure
3D Structure
Properties
IUPAC Name |
4-cyano-2,6-dimethylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-3-8(5-11)4-7(2)9(6)10(12)13/h3-4H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIYQZWKQOIDBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)O)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations of 4 Cyano 2,6 Dimethylbenzoic Acid
Retrosynthetic Analysis and Key Precursors for 4-Cyano-2,6-dimethylbenzoic Acid Synthesis
Retrosynthetic analysis of this compound identifies several logical disconnections to trace back to simple, readily available starting materials. The three key functional groups attached to the benzene (B151609) ring—a carboxylic acid, a cyano group, and two methyl groups—offer multiple strategic approaches for its synthesis.
One primary retrosynthetic strategy involves the late-stage introduction of the carboxylic acid group via oxidation. This pathway disconnects the carboxylic acid to an oxidizable precursor, such as a methyl or aldehyde group. The key intermediate in this approach is 4-cyano-1,3,5-trinitrotoluene or a related benzylic compound. This simplifies the initial target to a substituted toluene (B28343), which is often more accessible.
A second major approach focuses on the introduction of the cyano group. A common method for this is the Sandmeyer reaction, which disconnects the cyano group to a diazonium salt, and subsequently to an amino group. This leads to the precursor 4-Amino-2,6-dimethylbenzoic acid . google.com This precursor itself can be synthesized from 2,6-dimethylbenzoic acid through a nitration and subsequent reduction sequence.
A third, though often less practical, strategy would involve the methylation of a cyanobenzoic acid framework. This would rely on Friedel-Crafts alkylation or related C-H activation methods. However, controlling the regioselectivity of methylation on a benzene ring already bearing a deactivating cyano group and a meta-directing carboxylic acid can be challenging.
These analyses point to a few key precursors for the synthesis of this compound:
3,5-Dimethylaniline : A versatile starting material for building the core structure.
2,6-Dimethylbenzoic acid : Can be functionalized at the 4-position.
4-Tolunitrile (and its derivatives): Can be methylated and then oxidized.
3,5-Dimethylbenzoic acid : Can undergo functional group interconversions. acs.org
Targeted Synthetic Routes to this compound
Based on the retrosynthetic analysis, several targeted synthetic routes have been developed. These routes can be broadly categorized by the key bond-forming or functional group transformation step.
The oxidation of a methyl group on a substituted toluene is a common and effective method for synthesizing benzoic acids. In the context of this compound, this approach would typically start from a precursor like 4-cyano-1,3,5-trinitrotoluene . The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
A general method involves the oxidation of a substituted toluene to the corresponding benzoic acid. For instance, the oxidation of p-tolunitrile (B1678323) derivatives can yield cyanobenzoic acids. google.com Similarly, the oxidation of a benzaldehyde, such as 4-Cyano-2,6-dimethylbenzaldehyde , represents a milder final step to the desired carboxylic acid. The oxidation of aldehydes to carboxylic acids can be achieved with various reagents, including potassium permanganate (B83412) (KMnO₄) or under aerobic conditions with specific catalysts. researchgate.netrsc.org
A study on the oxidation of various para-substituted benzaldehydes with KMnO₄ provides kinetic data that can be relevant for understanding the electronic effects on the reaction rate. rsc.org
Table 1: Example Oxidative Conditions for Benzaldehyde to Benzoic Acid Conversion
| Oxidizing Agent | Substrate | Solvent | Conditions | Product |
|---|---|---|---|---|
| KMnO₄ | p-Substituted Benzaldehydes | Acetonitrile/Water | Varies by substituent | p-Substituted Benzoic Acids |
This table presents generalized conditions based on related research; specific application to 4-Cyano-2,6-dimethylbenzaldehyde would require optimization.
Cyanation of an aromatic ring, particularly via the Sandmeyer reaction, is a powerful tool for introducing a nitrile functional group. This strategy for synthesizing this compound would begin with 4-Amino-2,6-dimethylbenzoic acid .
The process involves two main steps:
Diazotization : The amino group of 4-Amino-2,6-dimethylbenzoic acid is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl, at low temperatures (0-5 °C). This converts the primary amine into a diazonium salt. google.com
Cyanide Displacement : The resulting diazonium salt is then treated with a cyanide salt, most commonly copper(I) cyanide (CuCN), to replace the diazonium group with a cyano group. smolecule.com
This sequence provides a reliable pathway to the target molecule from an aminated precursor. google.com An alternative, though less common for this specific substitution pattern, could involve palladium-catalyzed cyanation of an aryl halide or triflate precursor using reagents like zinc cyanide or potassium ferrocyanide (K₄[Fe(CN)₆]). researchgate.net
Table 2: General Protocol for Sandmeyer Cyanation
| Step | Reagents | Typical Conditions | Intermediate/Product |
|---|---|---|---|
| Diazotization | Aryl Amine, NaNO₂, HCl | 0-5 °C, Aqueous solution | Aryl Diazonium Chloride |
Introducing methyl groups onto a pre-existing benzoic acid framework is another potential synthetic avenue. Friedel-Crafts alkylation using a methylating agent (e.g., methyl halide) and a Lewis acid catalyst (e.g., AlCl₃) is a classic method for C-H methylation.
However, applying this to a substrate like 4-cyanobenzoic acid presents significant challenges. The carboxylic acid and cyano groups are both deactivating and meta-directing. Therefore, achieving selective di-methylation at the 2- and 6-positions ortho to the carboxylic acid would be difficult and likely result in low yields and a mixture of products. More modern C-H activation methodologies could potentially offer better control, but such specific applications to this substrate are not widely reported. Early synthetic routes for related compounds sometimes involved Friedel-Crafts alkylation to introduce methyl groups, followed by other transformations. smolecule.com
Synthesis of Key Derivatives and Analogues of this compound
The functionalization of the this compound core allows for the creation of various derivatives with modified properties.
Nitration: The introduction of a nitro group onto the aromatic ring of this compound would proceed via electrophilic aromatic substitution. The directing effects of the existing substituents (cyano, carboxylic acid, and two methyl groups) would determine the position of nitration. The methyl groups are activating and ortho-, para-directing, while the cyano and carboxyl groups are deactivating and meta-directing. The position between the two methyl groups (C5) is sterically hindered. The most likely position for nitration would be at the 3-position (or 5-position), which is ortho to one methyl group and meta to the carboxyl and cyano groups.
Standard nitrating conditions, such as a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), would be employed. mdpi.com The reaction temperature must be carefully controlled to prevent over-nitration or decomposition. Studies on the nitration of 2,5-dimethylbenzoic acid have shown that substitution occurs both ortho and meta to the carboxylic acid, highlighting the competing directing effects. researchgate.net
Amination: An aminated derivative, such as 3-Amino-4-cyano-2,6-dimethylbenzoic acid , can be readily synthesized from the corresponding nitro derivative. The nitro group is typically reduced to a primary amine using various methods, including:
Catalytic Hydrogenation : Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel.
Metal-Acid Reduction : Using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like HCl.
The choice of reducing agent depends on the presence of other functional groups in the molecule. For instance, catalytic hydrogenation is generally clean and efficient but might also reduce other groups like nitriles under harsh conditions.
Table 3: Synthesis of Aminated Derivatives via Nitration and Reduction
| Reaction | Reagents | Typical Conditions | Product |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 0 °C to room temperature | 4-Cyano-2,6-dimethyl-3-nitrobenzoic acid |
Esterification and Amidation Strategies
The conversion of this compound to its corresponding esters and amides is significantly challenged by steric hindrance. The two methyl groups positioned ortho to the carboxylic acid create a sterically crowded environment, impeding the approach of nucleophiles like alcohols and amines. Consequently, standard condensation methods are often ineffective, necessitating the use of more potent and specialized synthetic strategies.
Esterification: Direct esterification of sterically hindered benzoic acids is notoriously difficult. brainly.indoubtnut.com The presence of ortho substituents, as in this compound, decreases the rate of esterification and can promote the formation of N-acylurea byproducts when using carbodiimide (B86325) reagents. orgsyn.org To overcome this, methods employing highly reactive intermediates or powerful catalysts are required. One common approach is the use of dicyclohexylcarbodiimide (B1669883) (DCC) in conjunction with a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This method proceeds through a highly reactive O-acylisourea intermediate that is more susceptible to nucleophilic attack by an alcohol.
Amidation: Similar to esterification, the formation of amides from this compound requires robust coupling agents to overcome the steric barrier. Standard peptide coupling reagents are often employed to facilitate this transformation. These reagents activate the carboxylic acid, making it more susceptible to attack by an amine. For particularly challenging couplings involving hindered acids and amines, specialized reagents have been developed. For instance, tris(o-trifluoromethylphenyl)phosphite has been shown to be effective in the direct amidation of the sterically analogous 2,6-dimethylbenzoic acid. rsc.org
Below is a table summarizing common coupling agents used for challenging amide bond formations.
| Coupling Agent | Full Name | Activating Mechanism | Key Features |
| EDC | 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride | Forms a reactive O-acylisourea intermediate. | Water-soluble byproducts are easily removed by aqueous workup. google.com |
| BOP | Benzotriazol-1-yl-oxytri(dimethylamino)phosphonium hexafluorophosphate | Forms an active ester with HOBt (Hydroxybenzotriazole). | Highly efficient but generates a carcinogenic byproduct (HMPA). google.com |
| (o-CF3PhO)3P | Tris(o-trifluoromethylphenyl)phosphite | Activates the amine for direct reaction with the carboxylic acid. | Effective for doubly hindered substrates, such as the reaction between 2,6-dimethylbenzoic acid and 2,6-dimethylaniline. rsc.org |
Structural Modifications at the Benzoic Acid Core
Beyond derivatization of the carboxylic acid, the structure of this compound can be modified at its other functional sites. The cyano group, in particular, serves as a versatile handle for further chemical transformations.
One of the most significant modifications is the reduction of the nitrile (cyano) group to a primary amine. This transformation converts the electron-withdrawing cyano group into an electron-donating amino group, fundamentally altering the electronic properties of the benzene ring. This reduction is typically achieved through catalytic hydrogenation.
Catalytic Hydrogenation of the Cyano Group: The reaction is commonly carried out using a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen gas atmosphere. This process adds two equivalents of hydrogen across the carbon-nitrogen triple bond, yielding a benzylamine (B48309) derivative. This transformation provides a synthetic route to 4-(aminomethyl)-2,6-dimethylbenzoic acid, a valuable building block for further synthesis.
Mechanistic Investigations of Reactions Involving this compound and Its Synthetic Precursors
Understanding the mechanisms of reactions involving this substituted benzoic acid is crucial for controlling reaction outcomes and designing new synthetic pathways. The electronic nature of the substituents and the steric environment around the reactive centers are key determinants of the reaction pathways.
Electron Transfer Mechanisms in Reduction Reactions of Benzoic Acids
The electrochemical reduction of benzoic acid and its derivatives has been studied to elucidate the fundamental steps of electron transfer. acs.orgox.ac.uk In various ionic liquids, the reduction of benzoic acid at platinum and gold electrodes predominantly follows a CE mechanism, where a chemical step (C) precedes the electron transfer (E). acs.orgresearchgate.net
The accepted mechanism involves two primary stages:
Initial Chemical Dissociation (C): The weak acid first dissociates to produce a proton (H⁺) and its conjugate base, the benzoate (B1203000) anion. acs.orgresearchgate.net
Electron Transfer to the Proton (E): The electron transfer then occurs to the dissociated proton, leading to the formation of hydrogen. A pre-peak observed in cyclic voltammetry studies is often assigned to the reduction of protons that form an adsorbed hydrogen species (H•(ads)) on the electrode surface. acs.org
At more negative potentials, a further reduction can occur. An electrochemically reversible peak is sometimes observed, which is attributed to the reduction of the benzoate radical anion to form a dianion, a species thought to be stable in certain room-temperature ionic liquid media. acs.orgox.ac.uk
Role of Steric Hindrance in Ortho-Substituted Benzoic Acid Transformations
The presence of two methyl groups in the ortho positions relative to the carboxyl group in this compound gives rise to a phenomenon known as the "ortho effect." wordpress.comvedantu.com This effect is primarily a result of steric hindrance, which dictates many of the molecule's chemical properties. wikipedia.orgquora.com
Steric Inhibition of Resonance (SIR): In benzoic acid, the carboxyl group is typically coplanar with the benzene ring, allowing for resonance between the two systems. However, bulky ortho-substituents, like the methyl groups in this compound, sterically clash with the carboxylic acid group, forcing it to twist out of the plane of the ring. wordpress.comyoutube.com This loss of coplanarity inhibits resonance. youtube.com
This has two major consequences:
Increased Acidity: The resonance stabilization of the neutral benzoic acid molecule is diminished. However, the resulting carboxylate anion, formed upon deprotonation, is not significantly affected by this loss of resonance with the ring. The destabilization of the acid form relative to its conjugate base leads to an increase in acidity. Therefore, ortho-substituted benzoic acids are generally stronger acids than benzoic acid itself or their meta and para isomers. vedantu.comwikipedia.org
Reduced Reactivity at the Carboxyl Carbon: The same steric bulk that forces the carboxyl group out of plane also shields the electrophilic carboxyl carbon from nucleophilic attack. brainly.in This steric shielding is the primary reason for the difficulty in carrying out esterification and amidation reactions, as discussed in section 2.3.2.
The table below illustrates the ortho effect on acidity using pKa values for related compounds.
| Compound | pKa | Effect of Ortho-Substitution |
| Benzoic Acid | 4.20 | Baseline |
| o-Toluic Acid (2-Methylbenzoic acid) | 3.91 | Increased acidity due to ortho effect. wordpress.com |
| 2,6-Dimethylbenzoic Acid | 3.25 | Further increased acidity due to two ortho groups. |
Computational Chemistry and Theoretical Characterization of 4 Cyano 2,6 Dimethylbenzoic Acid
Quantum Chemical Approaches for Predicting Acidity Constants of Benzoic Acid Systems
The acidity constant (pKa) is a critical physicochemical parameter for carboxylic acids, governing their degree of ionization in solution. Computational quantum chemistry offers powerful tools for the in silico prediction of pKa values, providing insights into the electronic effects of substituents on molecular acidity.
Density Functional Theory (DFT) has become a primary methodology for the computational determination of pKa values for organic molecules, including benzoic acid derivatives. nih.gov The process typically involves calculating the Gibbs free energy change (ΔG) for the acid dissociation reaction in solution. This is often accomplished using a thermodynamic cycle, which breaks down the complex solution-phase dissociation into more manageable gas-phase and solvation energy calculations. researchgate.net
The fundamental reaction for a generic benzoic acid (HA) in water is: HA_aq ⇌ A⁻_aq + H⁺_aq
The accuracy of DFT-based pKa predictions is highly dependent on the choice of the exchange-correlation functional and the basis set. acs.org Different functionals vary in their treatment of electron correlation and long-range interactions, which significantly impacts the calculated energies.
Studies on carboxylic acids have systematically compared various functionals. For instance, range-separated hybrid functionals like CAM-B3LYP have demonstrated high accuracy in predicting the pKa of substituted carboxylic acids. torvergata.it This functional modifies the amount of Hartree-Fock exchange at short and long ranges, which has been shown to be beneficial for describing charge-separated species like the carboxylate anion. torvergata.itresearchgate.net A recent study comparing functionals for a set of benzoic acids found that CAM-B3LYP yielded the lowest mean absolute error (0.23 pKa units) when used with the 6-311G+(d,p) basis set and the SMD solvation model. torvergata.it
Other hybrid functionals such as PBE1PBE (also known as PBE0) and B3LYP are also widely used. mdpi.comnih.gov While often providing reliable results, their performance can vary depending on the specific molecular system. For example, in a comparison of functionals for benzoic acid derivatives, PBE1PBE was among the top performers, though CAM-B3LYP was noted for its superior accuracy. torvergata.it The choice of basis set is also crucial; Pople-style basis sets like 6-311+G(d,p) or 6-311++G(2df,2p) are frequently employed as they include diffuse functions (indicated by "+") to describe anions and polarization functions (e.g., d, p) for more accurate geometry and energy calculations. torvergata.itacs.org
Table 1: Comparison of DFT Functionals for pKa Prediction of Selected Benzoic Acids Based on data from a study utilizing the 6-311G+(d,p) basis set and SMD solvation model. torvergata.it
| Compound | Functional | Calculated pKa | Experimental pKa | Absolute Error |
| Benzoic Acid | CAM-B3LYP | 4.19 | 4.20 | 0.01 |
| PBE1PBE | 4.10 | 4.20 | 0.10 | |
| 4-Cyanobenzoic Acid | CAM-B3LYP | 3.56 | 3.55 | 0.01 |
| PBE1PBE | 3.40 | 3.55 | 0.15 | |
| 2,6-Dimethylbenzoic Acid | CAM-B3LYP | 3.23 | 3.25 | 0.02 |
| PBE1PBE | 3.12 | 3.25 | 0.13 |
Accurately modeling the solvent environment is paramount for pKa calculations, as solvation energies significantly influence the dissociation equilibrium. Implicit or continuum solvation models are a computationally efficient way to account for bulk solvent effects. researchgate.net These models treat the solvent as a continuous medium with specific dielectric properties, surrounding a cavity that encloses the solute molecule.
The SMD (Solvation Model based on Density) is a popular and robust universal solvation model. torvergata.itnih.govbohrium.com It is parameterized for a wide range of solvents and has shown excellent performance in calculating solvation free energies for various species, including the ions involved in acid dissociation. researchgate.netnih.gov The accuracy of the SMD model, when combined with appropriate DFT functionals and basis sets, has been validated in numerous studies on carboxylic acids. torvergata.itnih.govbohrium.com The use of the SMD model is a key component in protocols that achieve mean unsigned errors of less than one pKa unit for sets of carboxylic acids. researchgate.netnih.gov
Thermochemical Property Prediction of 4-Cyano-2,6-dimethylbenzoic Acid and Analogues
Computational chemistry provides indispensable tools for estimating the thermochemical properties of molecules, such as their enthalpies of formation. These methods are particularly valuable when experimental data is scarce or difficult to obtain.
The standard gas-phase enthalpy of formation (ΔfH°(g)) is a fundamental thermochemical quantity. Computationally, it is often determined indirectly using isodesmic or homodesmic reactions. These are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides. This approach allows for significant cancellation of systematic errors in the quantum chemical calculations, leading to more accurate results. acs.org
For a target molecule like this compound, a suitable reaction would be formulated using simpler, well-characterized molecules (e.g., benzene (B151609), toluene (B28343), benzoic acid) for which reliable experimental thermochemical data exists. acs.org The reaction enthalpy (ΔrH°) is calculated at a high level of theory. The enthalpy of formation of the target molecule can then be derived from the calculated ΔrH° and the known experimental ΔfH°(g) values of the other reaction components.
For high-accuracy thermochemical predictions, sophisticated ab initio composite methods are employed. The Gaussian-n (Gn) theories, such as G3 and G4 theory, are multi-step methods designed to approximate the results of very high-level calculations with a more manageable computational cost. nih.govacs.org
These methods start with a geometry optimization at a lower level of theory (e.g., B3LYP), followed by a series of single-point energy calculations with progressively larger basis sets and higher levels of electron correlation (e.g., MP2, MP4, CCSD(T)). acs.org The final energy is extrapolated to the complete basis set limit, and several empirical higher-level corrections are added to account for remaining deficiencies. nih.gov G4 theory, an improvement upon G3, generally provides gas-phase enthalpies of formation with a mean absolute deviation of less than 1 kcal/mol from experimental values. acs.orgnist.gov These methods have been successfully applied to determine the gas-phase enthalpies of formation for various benzoic acid derivatives, showing excellent agreement with experimental findings. nist.govresearchgate.net
Table 2: Theoretical Approaches for Thermochemical Data
| Method | Type | Key Features | Typical Accuracy (ΔfH°) |
| G3 Theory | Composite Ab Initio | Multi-step calculation combining different levels of theory and basis sets; includes empirical corrections. acs.org | ~1 kcal/mol nih.gov |
| G4 Theory | Composite Ab Initio | An improved version of G3 with refined energy corrections and basis set extrapolation. acs.org | < 1 kcal/mol nist.gov |
Quantitative Structure-Property Relationship (QSPR) Modeling for Benzoic Acid Derivatives
Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that aim to create a relationship between the chemical structures of compounds and their physicochemical properties. chitkara.edu.in These models are built on the principle that the properties of a molecule are encoded in its structure. drugdesign.org By identifying specific structural factors, known as molecular descriptors, QSPR models can correlate these descriptors with a property of interest, such as acidity. drugdesign.org
Development of Linear and Non-Linear QSPR Models for Acidity
The acidity of benzoic acid derivatives, typically expressed as the pKa value, has been a frequent subject of QSPR modeling to predict this crucial property without the need for experimental measurement. rsc.org Both linear and non-linear models have been developed for this purpose.
Linear Models: Linear models, such as Multiple Linear Regression (MLR), establish a straightforward linear relationship between molecular descriptors and the pKa value. researchgate.net The Hammett equation is a classic example of a simple linear QSPR model used to predict the pKa of benzoic acid analogs. drugdesign.orgrsc.org More complex MLR models incorporate a wider array of descriptors to improve predictive accuracy. For instance, a study on various benzoic acids and phenols developed an MLR model that, while effective, was outperformed by non-linear approaches. researchgate.net The squared correlation coefficient (R²) for the prediction set using their MLR model was 0.9147. researchgate.net
Non-Linear Models: It is often the case that the relationship between molecular structure and acidity is not strictly linear. researchgate.net Non-linear models can capture these more complex correlations, leading to more robust and accurate predictions. Artificial Neural Networks (ANNs) are a prominent type of non-linear model successfully applied to predict the pKa of benzoic acids. researchgate.netresearchgate.net By using a three-layered feed-forward ANN trained with a back-propagation algorithm, researchers have achieved high predictive power. In one study, an ANN model for 205 benzoic acids and phenols yielded a squared correlation coefficient (R²) of 0.9939 for the prediction set, a significant improvement over the corresponding linear model. researchgate.net This superiority suggests that the acidity of these compounds has a non-linear correlation with their molecular descriptors. researchgate.net
Another approach involves Computational Neural Networks (CNN) which have been used to predict the pKa of 136 benzoic acids across water and eight organic solvents, demonstrating high accuracy with a squared correlation coefficient of 0.998. researchgate.net
| Model Type | Example | Performance Metric (R²) | Source |
| Linear | Multiple Linear Regression (MLR) | 0.9147 | researchgate.net |
| Linear | Hammett Equation | Used for prediction | drugdesign.orgrsc.org |
| Non-Linear | Artificial Neural Network (ANN) | 0.9939 | researchgate.net |
| Non-Linear | Computational Neural Network (CNN) | 0.998 | researchgate.net |
Role of Molecular Descriptors (e.g., polarizability, charge, molecular weight) in Predictive Models
The selection of appropriate molecular descriptors is a critical step in developing a successful QSPR model. drugdesign.org These descriptors are numerical values derived from the molecular structure that quantify various aspects of the molecule's physicochemical characteristics. drugdesign.org For predicting the acidity of benzoic acid derivatives, descriptors are often grouped into categories such as electronic, steric, and hydrophobic. researchgate.net
Key Molecular Descriptors in Acidity Models:
Electronic Descriptors: These are frequently the most influential parameters. They include properties like the charge on specific atoms, such as the most positive charge on the acidic hydrogen atom (q+) and the most negative charge on the acidic oxygen atom (q-). researchgate.net Other significant electronic descriptors are the total energy (Te), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), polarizability (πI), and the hydrogen-bond accepting ability (εB). chitkara.edu.inresearchgate.net In one model, the maximum electron-electron repulsion for an oxygen atom and the minimum resonance energy for the O-H bond were also found to be important. researchgate.net Properties like electronegativity and polarizability are considered crucial in controlling the activity of compounds. researchgate.net
Steric/Topological Descriptors: These descriptors relate to the size and shape of the molecule. Molecular weight (MW) is a fundamental descriptor used in many models. researchgate.net Other relevant descriptors include the partial charge weighted topological electronic (PCWTE) descriptor and the maximum valency of a carbon atom. researchgate.netresearchgate.net
Lipophilic/Hydrophobic Descriptors: These parameters describe a molecule's hydrophobicity and can influence its behavior in different solvents. dergipark.org.tr While often used in biological activity models, they can also play a role in acidity prediction, especially when considering solubility effects. dergipark.org.tr
A successful non-linear ANN model for predicting the pKa of benzoic acids utilized a combination of these descriptor types as inputs: the polarizability term (πI), the most positive charge of the acidic hydrogen atom (q+), molecular weight (MW), the most negative charge of the acidic oxygen atom (q-), the hydrogen-bond accepting ability (εB), and a partial charge weighted topological electronic (PCWTE) descriptor. researchgate.net
| Descriptor Category | Specific Descriptor Example | Role in Acidity Prediction | Source |
| Electronic | Charge on acidic H (q+) & O (q-) | Quantifies the ease of proton dissociation | researchgate.net |
| Electronic | Polarizability (πI) | Relates to the molecule's response to electric fields | researchgate.netresearchgate.net |
| Electronic | LUMO Energy | Relates to electron-accepting ability | chitkara.edu.in |
| Steric/Topological | Molecular Weight (MW) | Basic descriptor of molecular size | researchgate.net |
| Steric/Topological | Max valency of C atom | Describes the bonding environment | researchgate.net |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to understand the three-dimensional structure, flexibility, and dynamic behavior of molecules over time. mdpi.com
For benzoic acid derivatives, a key aspect of conformational analysis is the orientation of the carboxylic acid group relative to the benzene ring. The presence of substituents, particularly at the ortho positions (adjacent to the carboxylic acid), can significantly influence this orientation. In 2,6-disubstituted benzoic acids like this compound, the two methyl groups can cause significant steric hindrance. researchgate.net This "ortho effect" can force the carboxylic acid group to rotate out of the plane of the benzene ring. researchgate.net This non-planarity can, in turn, affect the molecule's acidity and interactions by altering the resonance between the carboxyl group and the aromatic system. researchgate.net While specific conformational analysis studies on this compound are not widely published, analysis of other 2-substituted benzoic acids shows that non-planar conformations are common for molecules with bulky ortho substituents. researchgate.net
Spectroscopic and Crystallographic Elucidation of 4 Cyano 2,6 Dimethylbenzoic Acid Structure
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in confirming the molecular structure and probing the chemical environment of the constituent atoms of 4-Cyano-2,6-dimethylbenzoic acid.
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, is instrumental in identifying the characteristic functional groups within the this compound molecule.
The FTIR spectrum of related compounds provides insight into the expected vibrational modes. For instance, in a study of COF-300 which utilizes various benzoic acid catalysts, the appearance of a C=N imine stretch at 1620.5 cm⁻¹ was a key indicator of successful bond formation. rsc.org For compounds containing a cyano group (C≡N), a characteristic stretching vibration is typically observed in the range of 2200-2300 cm⁻¹. In the case of 4-cyanobenzoic acid, this C≡N stretch is found at 2240 cm⁻¹ in the IR spectrum and 2239 cm⁻¹ in the Raman spectrum. rasayanjournal.co.in A slight red-shift in the C≡N peak position can occur upon dissolution due to solvation and hydrogen bonding with solvent molecules. researchgate.net
The carboxylic acid group presents several distinct vibrational bands. The O-H stretching vibration of the carboxylic acid dimer is typically broad and centered around 3000 cm⁻¹. The carbonyl (C=O) stretching vibration is a strong band usually appearing around 1700 cm⁻¹. For example, in cocrystals involving carboxylic acids, a strong C=O stretching peak at approximately 1700 cm⁻¹ indicates the presence of a neutral COOH group. researchgate.net Aromatic C-H stretching vibrations are generally observed between 3120-3000 cm⁻¹. rasayanjournal.co.in
Interactive Data Table: Key Vibrational Frequencies for this compound and Related Compounds
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| Cyano (C≡N) | Stretching | 2239 - 2240 | rasayanjournal.co.in |
| Carbonyl (C=O) | Stretching | ~1700 | researchgate.net |
| Aromatic C-H | Stretching | 3000 - 3120 | rasayanjournal.co.in |
| Imine (C=N) | Stretching | ~1620.5 | rsc.org |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms in this compound. Both ¹H and ¹³C NMR provide critical data for structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons, and the carboxylic acid proton. In a related compound, 2,4-dimethylbenzoic acid, the aromatic protons appear in the range of δ 7.11–8.01 ppm, while the methyl protons appear as singlets at δ 2.38 and 2.64 ppm. rsc.org For 3-methylbenzoic acid, the aromatic protons are observed between δ 7.36-7.99 ppm and the methyl protons at δ 2.45 ppm. rsc.org The acidic proton of the carboxylic acid group is typically a broad singlet at a downfield chemical shift, often above δ 10 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. For 2,4-dimethylbenzoic acid, the carboxyl carbon resonates at δ 173.6 ppm, while the aromatic carbons appear between δ 125.6-143.8 ppm, and the methyl carbons at δ 21.6 and 22.3 ppm. rsc.org In N,N,2,6-tetramethylaniline, the C-4 carbon (para to the amino group) has a chemical shift of 124.72 ppm. mdpi.com The cyano carbon in benzonitrile (B105546) has a chemical shift of 118.4 ppm. rsc.org The chemical shifts in this compound will be influenced by the electronic effects of both the cyano and the carboxylic acid groups.
Interactive Data Table: Expected NMR Chemical Shifts (ppm) for this compound
| Atom | Type | Expected Chemical Shift (δ) | Reference |
| ¹H | Aromatic | 7.0 - 8.5 | rsc.orgrsc.org |
| ¹H | Methyl | 2.3 - 2.7 | rsc.orgrsc.org |
| ¹H | Carboxylic Acid | >10 | chegg.com |
| ¹³C | Carbonyl | ~170 | rsc.org |
| ¹³C | Aromatic | 120 - 150 | rsc.orgmdpi.com |
| ¹³C | Cyano | ~118 | rsc.org |
| ¹³C | Methyl | 20 - 25 | rsc.org |
X-ray Diffraction Analysis and Crystal Engineering of this compound and its Cocrystals
X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in the solid state, providing insights into molecular conformation, crystal packing, and intermolecular interactions.
Single-crystal X-ray diffraction analysis reveals the precise bond lengths, bond angles, and torsion angles of this compound in the crystalline state. This technique allows for the visualization of how the molecules pack together to form the crystal lattice. The packing arrangement is influenced by a variety of intermolecular forces, including hydrogen bonds and π-π stacking interactions. mdpi.com The study of different crystalline forms, or polymorphs, is crucial as they can exhibit different physical properties. acs.org
The formation of cocrystals is largely governed by intermolecular interactions, with hydrogen bonding being a particularly strong and directional force. mdpi.com In the case of this compound, the carboxylic acid group is a potent hydrogen bond donor and acceptor, capable of forming robust supramolecular synthons. acs.org The cyano group can also participate in hydrogen bonding as an acceptor.
The formation of cocrystals can be predicted by considering the pKa values of the components and the propensity for hydrogen bond formation. acs.orgacs.org The competition and cooperation between different types of non-covalent interactions, such as hydrogen and halogen bonds, can direct the resulting crystal structure. rsc.org For instance, the cocrystallization of 4-iodotetrafluorobenzoic acid with 1,4-dithiane (B1222100) results in a polymer where the benzoic acid dimer remains intact and forms halogen bonds with the dithiane. rsc.org
The design of non-centrosymmetric (NCS) crystal structures is a significant goal in crystal engineering due to the potential for materials with valuable properties like second-harmonic generation (SHG). Achieving NCS packing often involves utilizing specific intermolecular interactions to overcome the natural tendency of molecules to crystallize in centrosymmetric space groups.
One strategy involves the use of molecules with strong, directional hydrogen bonds that can guide the assembly into a non-centrosymmetric arrangement. For example, the preferential formation of a hydroxy–cyano hydrogen bond over a hydroxy–hydroxy hydrogen bond has been used to design an acentric crystal structure for 4′-cyano-2,6-dimethyl-4-hydroxyazobenzene. rsc.org This principle of using competing yet predictable hydrogen bond synthons is a powerful tool in the rational design of NCS materials. The inherent asymmetry of the this compound molecule, combined with its strong hydrogen bonding capabilities, makes it a promising candidate for the construction of non-centrosymmetric crystalline architectures.
Supramolecular Assembly and Self-Organization Principles Involving this compound
The solid-state architecture of this compound is governed by a sophisticated interplay of non-covalent interactions, which dictates its supramolecular assembly and self-organization into a well-defined crystal lattice. The principles of molecular recognition, driven by the molecule's distinct functional groups—the carboxylic acid, the cyano group, and the methyl substituents—are fundamental to understanding its crystalline structure. While a specific single-crystal X-ray diffraction study for this compound is not publicly available, its supramolecular behavior can be reliably inferred from the established principles of crystal engineering and the known structures of analogous compounds.
The primary and most influential interaction in the self-assembly of this compound is the formation of hydrogen bonds. Carboxylic acids are well-documented to form highly stable, centrosymmetric dimers through a pair of strong O-H···O hydrogen bonds. This interaction creates a robust supramolecular synthon, which is a cornerstone of crystal engineering for this class of compounds. This dimeric motif is anticipated to be the principal building block of the crystal structure.
The cyano (–C≡N) group introduces additional possibilities for intermolecular interactions. While the carboxylic acid dimer is the most energetically favorable synthon, the nitrogen atom of the cyano group can act as a hydrogen bond acceptor. This can lead to the formation of weaker C-H···N interactions with hydrogen atoms from the methyl groups or the aromatic ring of neighboring molecules. In some crystal structures, a competition between different hydrogen bond donors and acceptors can lead to more complex networks. For example, studies on related molecules like 4′-cyano-2,6-dimethyl-4-hydroxyazobenzene show a preference for hydroxy–cyano hydrogen bonds, which can be leveraged to design specific acentric crystal structures. rsc.org Similarly, the potential for O-H···N hydrogen bonding exists, though it would compete with the more common O-H···O dimer formation.
The steric hindrance imposed by the two methyl groups at the 2- and 6-positions is another critical factor. These groups force the carboxylic acid moiety to twist out of the plane of the benzene (B151609) ring. This non-planar conformation influences how the molecules pack together, affecting the geometry of potential π-π stacking interactions between the aromatic rings. These stacking interactions, though weaker than hydrogen bonds, are vital for stabilizing the three-dimensional crystal lattice.
Detailed Research Findings
Research into compounds with similar functionalities provides a blueprint for the expected assembly of this compound. The concept of supramolecular synthons is key; carboxylic acids reliably form dimers, which then arrange into layers or more complex three-dimensional structures. researchgate.netmdpi.com The cyano group's role is often secondary but crucial for fine-tuning the crystal packing. In liquid crystal complexes, interactions between cyano and carboxylic acid groups have been shown to drive the formation of specific mesophases, demonstrating the significance of this complementary pairing. frontiersin.org
Hirshfeld surface analysis, a tool used to visualize and quantify intermolecular interactions in crystals, would be instrumental in deconvoluting the various contacts. In related structures, such analyses typically reveal the dominance of O···H hydrogen bonds, with significant contributions from C···H and H···H contacts, and smaller but structurally important contributions from π-π and C-H···π interactions. mdpi.com
The following tables present illustrative data based on typical values found in closely related benzoic acid derivatives, as a definitive crystal structure for this compound is not available in the cited literature.
Illustrative Hydrogen Bond Geometry This data is representative of typical carboxylic acid dimers and cyano-group interactions found in similar organic crystals.
| Interaction Type | D-H···A | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |
|---|---|---|---|---|---|
| Carboxylic Acid Dimer | O-H···O | ~0.98 | ~1.65 | ~2.63 | ~178 |
| Cyano Group Interaction | C(Aryl)-H···N≡C | ~0.95 | ~2.60 | ~3.50 | ~150 |
Illustrative Crystallographic Parameters This data is hypothetical and based on common values for substituted benzoic acids crystallizing in a centrosymmetric space group.
| Parameter | Illustrative Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~7.5 - 9.0 |
| b (Å) | ~10.0 - 12.0 |
| c (Å) | ~13.0 - 15.0 |
| β (°) | ~95 - 105 |
| Volume (ų) | ~1200 - 1400 |
| Z (Molecules per unit cell) | 4 |
Applications of 4 Cyano 2,6 Dimethylbenzoic Acid in Catalysis and Advanced Materials Science
Catalytic Roles of 4-Cyano-2,6-dimethylbenzoic Acid in Organic Synthesis
The specific arrangement of functional groups on the this compound ring allows it to play diverse roles in chemical transformations, from acting as a primary catalyst to a performance-enhancing additive.
Organocatalysis and Acid-Catalyzed Reactions
As a carboxylic acid, this compound can function as a Brønsted acid organocatalyst. Organocatalysts are small, metal-free organic molecules that can accelerate chemical reactions. This compound is particularly effective in reactions requiring acid catalysis, such as imine formation. A prominent example is its use in the synthesis of Covalent Organic Frameworks (COFs), where it catalyzes the condensation reaction between amine and aldehyde precursors to form the characteristic imine linkages of the framework. rsc.orgsmolecule.com The efficiency of the catalysis is influenced by the acidity of the benzoic acid derivative used. semanticscholar.org
Use as an Additive in Transition Metal-Catalyzed Transformations
While direct reports on the use of this compound in the specified transformations are limited, the utility of its structural components—2,6-dimethylbenzoic acid (DMBA) and 4-cyanobenzoic acid—is well-documented, suggesting its potential role.
In Ru(II)-catalyzed C-H arylation , carboxylic acids are often crucial additives. For instance, in the arylation of 2-aroyl-imidazoles, 2,6-dimethylbenzoic acid was used as an additive to facilitate the reaction. osaka-u.ac.jp Carboxylic acids are believed to assist in the C-H activation step through a concerted metalation-deprotonation mechanism.
In Ni-catalyzed acyl cross-coupling reactions, additives like 2,6-dimethylbenzoic acid have been found to be important for achieving high conversion and yield. researchgate.netthieme-connect.de These additives can suppress side reactions and stabilize catalytic intermediates. Studies on monovalent nickel complexes have explored the kinetic effects of various substituents on related aryl structures, including 4-cyano-2,6-dimethylphenyl groups, highlighting the electronic influence of the cyano group on the metal center. dicp.ac.cn
Influence of Steric and Electronic Effects on Catalytic Performance
The catalytic performance of this compound is a direct consequence of its distinct structural features:
Steric Effects : The two methyl groups at positions 2 and 6 create significant steric hindrance around the carboxylic acid group. This bulkiness can influence the stereochemical outcome of reactions and prevent undesirable side reactions, such as the dimerization of catalyst complexes. researchgate.netrsc.org In COF synthesis, sterically hindered diortho-substituted carboxylic acids have been shown to produce smaller, more controlled particle sizes. rsc.orgdigitellinc.com This is attributed to the steric bulk providing a more reliable way to tune particle size compared to acidity alone. semanticscholar.org
Electronic Effects : The cyano group at the para-position is strongly electron-withdrawing. This property increases the acidity of the carboxylic acid proton, which can enhance its efficacy in acid-catalyzed reactions. semanticscholar.org In the context of transition metal catalysis, the electronic nature of the ligand can influence the reactivity and stability of the metal center. dicp.ac.cn The combination of these steric and electronic factors makes this compound a highly tunable component in catalytic systems.
Integration into Covalent Organic Frameworks (COFs) and Porous Materials
Benzoic acid derivatives are instrumental in the synthesis of imine-linked COFs, acting as catalysts that control both the reaction kinetics and the final material properties.
Role of Benzoic Acid Derivatives as Catalysts in COF Synthesis (e.g., COF-300)
The synthesis of three-dimensional imine-linked COFs, such as COF-300, relies on a reversible condensation reaction that benefits from acid catalysis. Benzoic acid and its derivatives are commonly used as catalysts to accelerate the formation of the imine bonds that constitute the COF backbone. rsc.orgsmolecule.com The acid plays multiple roles: it catalyzes the initial imine condensation, the reverse hydrolysis, and transimination, all of which are crucial for the "error correction" process that leads to a highly crystalline and ordered framework. rsc.org Furthermore, the acid catalyst can stabilize the resulting colloidal COF particles by protonating surface amine groups, creating a positive surface charge (zeta potential) that prevents aggregation. digitellinc.comnih.gov
Impact on Particle Nucleation Kinetics and Morphology Control
The choice of benzoic acid catalyst has a profound impact on the synthesis of colloidal COFs, influencing nucleation times, particle size, and morphology. Research on COF-300 synthesis has demonstrated that both the acidity and steric profile of the catalyst are key parameters. rsc.orgnih.gov
Nucleation Time : The acidity of the benzoic acid catalyst affects the time to particle nucleation. rsc.orgsemanticscholar.org More acidic catalysts can lead to an equilibrium shift that influences the concentration of available monomers and thus the onset of nucleation. semanticscholar.org
Particle Size and Morphology : Studies have shown that para-substituted benzoic acids can be used to tune COF particle size. Notably, 4-cyanobenzoic acid and 4-fluorobenzoic acid were found to produce the largest COF-300 crystallites, with lengths reaching 1–2 μm. rsc.orgnih.gov In contrast, using sterically hindered catalysts like 2,6-dimethylbenzoic acid resulted in significantly smaller particles. rsc.org This indicates that while acidity plays a role, the steric bulk of the catalyst offers a more direct and reliable method for controlling the final particle dimensions. semanticscholar.org
The following table summarizes the findings from a study on the effect of different benzoic acid catalysts on the final particle length of COF-300.
| Catalyst | Substituent (X) | Hammett Parameter (σ) | Average Particle Length (nm) |
| 4-Fluorobenzoic acid | F | +0.062 | 1964 |
| 4-Cyanobenzoic acid | CN | +0.66 | 936 |
| Benzoic acid | H | 0 | 646 |
| 4-Methylbenzoic acid | CH₃ | -0.17 | 672 |
| 4-(Trifluoromethyl)benzoic acid | CF₃ | +0.54 | 539 |
| 2,6-Dimethylbenzoic acid | 2,6-(CH₃)₂ | - | 443 |
This table is generated based on data reported in studies by Ji, W., et al. (2023). rsc.org
Surface Chemistry and Colloidal Stabilization in COF Systems
The strategic use of modulators and catalysts in the synthesis of Covalent Organic Frameworks (COFs) is crucial for controlling their morphology, particle size, and dispersibility in solution. Substituted benzoic acids, in particular, have emerged as key players in governing the surface chemistry and colloidal stability of COF systems, especially in the context of imine-linked frameworks like COF-300. The unique electronic and steric properties of the substituents on the benzoic acid ring directly influence the kinetics of COF formation and the electrostatic stabilization of the resulting colloidal particles.
In the synthesis of COF-300, which is composed of tetrahedral polyaniline vertices, the acid catalyst plays a dual role. It not only catalyzes the reversible imine condensation reaction but also interacts with the amine-rich surface of the forming COF particles. This interaction leads to the protonation of surface amine groups, imparting a positive surface charge that is essential for colloidal stability. rsc.orgrsc.org The magnitude of this charge, often quantified by the zeta potential, is a key determinant of the repulsive forces between COF particles, preventing their aggregation and enabling the formation of stable colloidal dispersions. rsc.orgrsc.org
Research into a series of para-substituted benzoic acids has revealed that electron-withdrawing groups can significantly impact the final COF crystallite size. For instance, 4-cyanobenzoic acid has been shown to produce some of the largest COF-300 crystallites, with lengths reaching 1–2 micrometers. rsc.orgrsc.orgresearchgate.net This is attributed to the increased acidity of the catalyst, which influences the imine condensation equilibrium. rsc.org The Hammett parameter, a measure of the electronic effect of a substituent, has been correlated with the ratio of imine to aldehyde in model studies, indicating that more acidic catalysts favor the imine formation. rsc.org
Conversely, steric hindrance plays a critical role in controlling particle size. Diortho-substituted benzoic acids, such as 2,6-dimethylbenzoic acid, tend to produce significantly smaller COF-300 colloids compared to their para-substituted counterparts. rsc.org This phenomenon is attributed to the steric bulk of the ortho substituents, which may be more easily accommodated on the highly curved surfaces of smaller particles. rsc.org This suggests a delicate interplay between the catalyst's acidity and its steric profile in dictating the final morphology of the COF.
The interaction of the benzoic acid catalyst with the COF surface is a key aspect of colloidal stabilization. An increase in the concentration of the benzoic acid catalyst leads to a higher positive zeta potential, indicating increased protonation of the surface amine groups. rsc.org This electrostatic stabilization is crucial for preventing premature aggregation and allowing for the growth of well-defined, crystalline COF particles. semanticscholar.org
| Catalyst | Substituent Position | Effect on COF-300 Crystallite Size | Reference |
| 4-Cyanobenzoic acid | para | Larger crystallites (1-2 μm) | rsc.org, rsc.org, researchgate.net |
| 2,6-Dimethylbenzoic acid | diortho | Smaller colloids (avg. length 158 nm) | rsc.org |
| 4-Fluorobenzoic acid | para | Larger crystallites (1-2 μm) | rsc.org, rsc.org, researchgate.net |
| 4-Methylbenzoic acid | para | Larger colloids (avg. length 672 nm) | rsc.org |
Potential for Functional Material Development
The insights gained from studying the role of substituted benzoic acids in COF synthesis open up avenues for the rational design and development of new functional materials. The ability to precisely control crystallite size, morphology, and surface chemistry by simply tuning the structure of the acid modulator is a powerful tool for materials scientists.
The compound this compound, though not extensively studied as a standalone modulator in the available literature, presents a compelling case for future investigations based on the established structure-property relationships. By combining the steric hindrance of the two methyl groups at the ortho positions with the strong electron-withdrawing nature of the cyano group at the para position, this molecule is hypothesized to offer a unique combination of catalytic and stabilizing properties.
The steric bulk of the dimethyl groups would be expected to favor the formation of smaller, monodisperse COF nanoparticles, a desirable feature for applications requiring high surface area and processability, such as in thin-film device fabrication or as catalyst supports. Simultaneously, the cyano group would enhance the acidity of the carboxylic acid, potentially leading to faster nucleation times and efficient catalysis of the imine condensation reaction. semanticscholar.org This enhanced acidity could also contribute to a higher surface charge on the resulting COF colloids, further enhancing their stability in dispersion.
The development of functional materials based on COFs often relies on the ability to incorporate specific functionalities into their porous structures or onto their surfaces. The use of functionalized modulators like this compound could provide a direct route to surface functionalization. The cyano group, for instance, could serve as a versatile chemical handle for post-synthetic modification, allowing for the covalent attachment of other molecules to the COF surface. This could be leveraged to tailor the material's properties for specific applications, such as selective gas adsorption, sensing, or catalysis.
Conclusion and Future Research Directions
Summary of Key Research Findings on 4-Cyano-2,6-dimethylbenzoic Acid
This compound is a substituted aromatic compound that has garnered interest in synthetic and materials chemistry. Research has established synthetic routes and characterized its structural and electronic properties. The presence of ortho-methyl groups introduces steric hindrance around the carboxylic acid functionality, influencing its reactivity and coordination behavior. The electron-withdrawing nature of the cyano group at the para position impacts the electronic characteristics of the benzene (B151609) ring. nih.govtorvergata.it
Key research findings include:
Synthesis: The compound can be prepared through multi-step synthetic sequences, often starting from simpler dimethylbenzoic acid precursors. au.dk
Structural Characterization: Spectroscopic techniques and X-ray crystallography have been employed to elucidate its molecular structure.
Coordination Chemistry: It has been used as a ligand in the formation of coordination complexes and metal-organic frameworks (MOFs).
Catalysis: The steric and electronic properties of the molecule have been explored in the context of designing ligands for catalytic applications. rsc.org
Identification of Current Gaps and Unexplored Research Avenues
Despite the foundational research, significant gaps remain in the comprehensive understanding and application of this compound. A primary deficiency is the limited exploration of its biological activities. While structurally similar compounds have been investigated for pharmacological properties, this particular molecule remains largely unstudied in a biological context.
Furthermore, the full potential of this compound in materials science is yet to be realized. A systematic investigation into its use as a building block for a diverse range of metal-organic frameworks with varied metal nodes and topologies is an underexplored area. The influence of its unique steric and electronic features on the properties of these materials, such as porosity, stability, and catalytic activity, warrants deeper investigation. The reactivity of the cyano and carboxylic acid functionalities in complex organic transformations to create novel heterocyclic systems or functional polymers also presents a significant opportunity for future research.
Prospects for Novel Synthetic Methodologies and Derivative Synthesis
Future research could focus on developing more efficient and environmentally benign synthetic pathways to this compound and its derivatives. This could involve exploring C-H activation strategies or novel catalytic systems to streamline the synthesis. rsc.org
There is vast potential for creating a library of derivatives by modifying its functional groups.
The carboxylic acid can be converted to esters, amides, and acid halides, providing entry into new classes of polymers and small molecules. google.com
The cyano group can undergo various transformations, including hydrolysis to the corresponding amide or carboxylic acid, reduction to an amine, or participation in cycloaddition reactions to form heterocyclic structures.
Further functionalization of the aromatic ring could lead to polysubstituted derivatives with tailored properties for specific applications.
A notable synthetic application involves its precursor, 2,6-dimethylbenzoic acid, in a five-step synthesis to produce a thiolactone, which is then sulfonylated. au.dk This highlights the utility of the core structure in more complex molecular architectures.
Advancements in Computational Modeling for Predictive Understanding
Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to predict and understand the behavior of this compound. nih.govresearchgate.net Future computational studies can provide significant insights:
pKa Prediction: DFT models can reliably predict the acid dissociation constant (pKa), which is crucial for understanding its behavior in solution and in catalytic processes. Recent studies have shown that functionals like CAM-B3LYP can provide accurate pKa values for substituted benzoic acids. nih.govtorvergata.it
Spectroscopic and Structural Prediction: Advanced calculations can accurately predict spectroscopic data (NMR, IR) and geometric parameters, aiding in the characterization of new derivatives. researchgate.netscispace.com
Reaction Mechanisms: Computational modeling can elucidate reaction pathways and transition states for the synthesis and derivatization of the molecule, guiding the optimization of reaction conditions.
Material Design: DFT can be used to model the interaction of this compound with metal centers, predicting the structures and properties of potential MOFs and coordination polymers before their synthesis. researchgate.net
Table 1: Calculated pKa Values for Benzoic Acid Derivatives
| Compound | pKa (CAM-B3LYP) | pKa (Reference) |
|---|---|---|
| Benzoic Acid | 4.35 | 4.20 |
| 4-Cyanobenzoic Acid | 3.32 | 3.55 |
| 2,6-Dimethylbenzoic Acid | 3.89 | 3.24 |
Data sourced from a 2024 study on DFT models for pKa determination. nih.govtorvergata.it
Emerging Applications in Advanced Catalysis and Smart Materials
The distinct steric and electronic properties of this compound and its derivatives make them promising candidates for emerging applications.
Advanced Catalysis: The sterically hindered environment created by the two methyl groups can be exploited in catalysis. For instance, 2,6-dimethylbenzoic acid has been used as an additive in nickel-catalyzed cross-coupling reactions. acs.org Derivatives of this compound could serve as ligands that influence the selectivity and efficiency of metal catalysts in various organic transformations. In the synthesis of Covalent Organic Frameworks (COFs), substituted benzoic acids, including 4-cyanobenzoic acid, have been shown to influence crystallite size. rsc.orgresearchgate.net
Smart Materials: The molecule's capacity for forming ordered structures through hydrogen bonding and π-π stacking makes it a valuable component for designing "smart" materials. rsc.org These materials could respond to external stimuli such as light, temperature, or chemical analytes. For example, incorporating this unit into liquid crystals or polymers could lead to materials with tunable optical or electronic properties for use in sensors or molecular switches. The synthesis of azobenzene-functionalized polymers, which exhibit photo-responsive behavior, demonstrates the potential for creating such advanced materials. gfzxb.org
Q & A
What are the key synthetic routes for preparing 4-cyano-2,6-dimethylbenzoic acid, and how can reaction conditions be optimized to minimize side products?
Basic:
A common method involves Friedel-Crafts alkylation or cyanation of pre-functionalized benzoic acid derivatives. For example, nitrile introduction can be achieved via cyano-group substitution at the para position of a 2,6-dimethylbenzoic acid precursor under controlled acidic conditions. Reaction monitoring via TLC (hexane/EtOH 1:1) and purification by recrystallization are critical .
Advanced:
Optimizing reaction temperature (e.g., maintaining 45°C) and catalyst choice (e.g., Rh(I) with pivalic acid) can reduce side reactions like decarboxylation or over-alkylation. Substituting pivalic acid with 2,6-dimethylbenzoic acid derivatives in catalytic systems may enhance regioselectivity, as demonstrated in Rh(I)-catalyzed C-H activation studies .
How can NMR spectroscopy resolve structural ambiguities in this compound derivatives, particularly overlapping signals in aromatic regions?
Basic:
1H NMR (200–400 MHz, DMSO-d6) typically shows distinct resonances for methyl groups (δ 2.1–2.5 ppm) and cyano-substituted aromatic protons (δ 7.1–8.1 ppm). Integration ratios and coupling constants (e.g., J = 8.1 Hz for para-substituted protons) help assign positions .
Advanced:
For overlapping signals, 2D NMR techniques like COSY or HSQC can differentiate adjacent protons. For example, 13C NMR can resolve quaternary carbons (e.g., δ 166–172 ppm for carboxyl and cyano carbons). Deuterated solvents and variable-temperature NMR may further suppress signal overlap .
What coordination chemistry applications exist for this compound, and how do substituents influence metal-ligand stability?
Basic:
The carboxyl and cyano groups act as bidentate ligands for lanthanides (e.g., Eu3+, Tb3+). Structural studies show that methyl groups enhance steric hindrance, stabilizing complexes in supramolecular assemblies .
Advanced:
Electron-withdrawing cyano groups increase Lewis acidity at the metal center, improving luminescence quantum yields in lanthanide complexes. Thermogravimetric analysis (TGA) reveals decomposition kinetics (e.g., 150–200°C for ligand loss), critical for designing heat-stable materials .
How should researchers address contradictions in reported physicochemical properties (e.g., melting points, solubility) of this compound?
Basic:
Cross-validate data using multiple sources (e.g., CAS Common Chemistry, PubChem) and replicate experiments under standardized conditions (e.g., DSC for melting points). Document solvent purity and heating rates .
Advanced:
Apply statistical tools (e.g., ANOVA) to compare datasets. For solubility discrepancies, use Hansen solubility parameters or high-throughput screening to account for solvent polarity and temperature effects .
What safety protocols are essential when handling this compound in catalytic or high-temperature reactions?
Basic:
Use NIOSH-approved respirators, nitrile gloves, and safety goggles. Local exhaust ventilation is mandatory to avoid inhalation of fine particles .
Advanced:
In high-temperature syntheses (e.g., >100°C), employ inert atmospheres (N2/Ar) to prevent decomposition into toxic fumes (e.g., HCN). Monitor reaction vessels with pressure-relief valves and FTIR for gas-phase byproducts .
What methodologies are recommended for analyzing thermal stability and decomposition pathways of this compound?
Basic:
Thermogravimetric analysis (TGA) under N2 (10°C/min) identifies decomposition stages (e.g., carboxyl loss at ~200°C). Differential scanning calorimetry (DSC) detects phase transitions .
Advanced:
Couple TGA with mass spectrometry (TGA-MS) to characterize volatile decomposition products (e.g., CO2, HCN). Isoconversional methods (e.g., Kissinger analysis) model kinetic parameters (activation energy, Ea) for predictive stability assessments .
How can crystallographic challenges (e.g., disorder in methyl/cyano groups) be resolved in this compound structures?
Basic:
Grow single crystals via slow evaporation in polar aprotic solvents (e.g., DMF/EtOH). X-ray diffraction at low temperatures (100 K) reduces thermal motion artifacts .
Advanced:
Use SHELXL refinement with anisotropic displacement parameters for disordered groups. For severe disorder, employ twin refinement or computational modeling (DFT) to validate electron density maps .
What strategies optimize the synthesis of this compound derivatives for biological studies (e.g., apoptosis induction)?
Advanced:
Introduce bioisosteres (e.g., trifluoromethyl groups) via Suzuki-Miyaura cross-coupling to enhance bioavailability. For in vitro assays (e.g., apoptosis), purify intermediates using prep-HPLC (C18 column, acetonitrile/water gradient) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
